cis-3-Benzyloxymethylcyclobutanol

Description

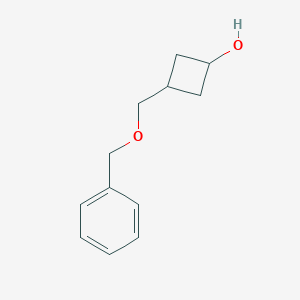

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOEODTOJCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197167-53-6 | |

| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and pharmaceutical development. Its unique structural features, comprising a strained cyclobutane ring, a hydroxyl group, and a benzyloxymethyl substituent, make it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, a detailed (though synthetically inferred) experimental protocol, and its significant applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

cis-3-Benzyloxymethylcyclobutanol is a light yellow liquid at room temperature. The presence of the benzyloxymethyl group enhances its stability and solubility in various organic solvents, facilitating its application in a wide range of chemical reactions. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 172324-68-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Light yellow liquid | |

| Purity | ≥96% (GC) - 97% | |

| IUPAC Name | (1R,3R)-3-(benzyloxymethyl)cyclobutanol | |

| Boiling Point | 297.2 ± 13.0 °C (Predicted) | |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |

| pKa | 15.10 ± 0.40 (Predicted) | |

| Storage | 0-8°C, Refrigerate, Keep container tightly closed, Store away from oxidizing agents. |

Chemical Identifiers:

| Identifier | Value | Source(s) |

| InChI Key | KVQOEODTOJCIPA-UHFFFAOYSA-N | |

| SMILES | C1C(CC1O)COCC2=CC=CC=C2 | |

| PubChem CID | 10442570 | |

| MDL Number | MFCD06657676 |

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The synthesis would likely commence with 3-oxocyclobutanecarboxylic acid, a commercially available starting material. The process involves esterification, reduction of the ketone, reduction of the ester, and finally, benzylation of the primary alcohol.

Caption: Inferred synthetic pathway to cis-3-Benzyloxymethylcyclobutanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for the reactions outlined above.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

-

Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol or ethanol (10 mL/mmol) and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude cis-methyl 3-hydroxycyclobutanecarboxylate.

Step 3: Reduction of the Ester to the Diol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

-

Add a solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0°C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting white precipitate through a pad of Celite and wash thoroughly with THF.

-

Concentrate the filtrate to yield cis-3-(hydroxymethyl)cyclobutanol.

Step 4: Selective Benzylation of the Primary Alcohol

-

Dissolve cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere and cool to 0°C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then add benzyl bromide (BnBr) (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford cis-3-Benzyloxymethylcyclobutanol.

Applications in Drug Discovery and Organic Synthesis

cis-3-Benzyloxymethylcyclobutanol serves as a key intermediate in the synthesis of a variety of pharmaceuticals and is a versatile building block in organic synthesis.[2] Its applications extend to materials science for creating polymers and coatings with specific properties.[2]

Caption: Key application areas of cis-3-Benzyloxymethylcyclobutanol.

Role as a PROTAC Linker

A significant and modern application of cis-3-Benzyloxymethylcyclobutanol is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cis-3-Benzyloxymethylcyclobutanol moiety is incorporated into the linker region connecting the E3 ligase ligand and the target protein ligand. The specific stereochemistry and length of the linker are crucial for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient protein degradation.

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action for PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway (UPP).

-

Ubiquitin Activation: Ubiquitin (Ub) is activated by an E1 activating enzyme in an ATP-dependent manner.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation: An E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the target protein.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the target protein.

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.

Caption: PROTAC mechanism via the Ubiquitin-Proteasome Pathway.

Conclusion

cis-3-Benzyloxymethylcyclobutanol is a chemical entity of growing importance, particularly for professionals in drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal scaffold for creating novel therapeutics, most notably as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for leveraging its full potential in the design of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for cis-3-Benzyloxymethylcyclobutanol, a valuable building block in organic synthesis and pharmaceutical development. The unique structural characteristics of this compound, particularly its cyclobutane core, offer significant potential in the design of novel therapeutic agents and advanced materials. This document details the key chemical transformations, experimental protocols, and quantitative data associated with its synthesis, presented in a clear and accessible format for laboratory application.

Core Synthesis Pathway

The principal synthetic route to cis-3-Benzyloxymethylcyclobutanol involves a two-step process commencing with the commercially available 3-(hydroxymethyl)cyclobutanone. The synthesis proceeds through the following key stages:

-

Protection of the Hydroxyl Group: The initial step involves the protection of the primary alcohol in 3-(hydroxymethyl)cyclobutanone as a benzyl ether. This is typically achieved through a Williamson ether synthesis, reacting the starting material with a benzyl halide in the presence of a base.

-

Stereoselective Reduction of the Ketone: The resulting intermediate, 3-(benzyloxymethyl)cyclobutanone, undergoes a stereoselective reduction of the ketone functionality. This crucial step preferentially forms the cis-diastereomer of the target molecule, cis-3-Benzyloxymethylcyclobutanol. The choice of reducing agent is critical to achieving high diastereoselectivity.

The overall transformation is depicted in the following workflow diagram:

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone

Methodology:

This procedure outlines the protection of the hydroxyl group of 3-(hydroxymethyl)cyclobutanone as a benzyl ether.

-

To a stirred solution of 3-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise.

-

The resulting suspension is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 3-(benzyloxymethyl)cyclobutanone.

Step 2: Synthesis of cis-3-Benzyloxymethylcyclobutanol

Methodology:

This protocol details the highly diastereoselective reduction of 3-(benzyloxymethyl)cyclobutanone to yield the target cis-isomer. The use of a sterically hindered reducing agent at low temperature is key to achieving high cis-selectivity.[1][2]

-

A solution of 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

L-Selectride® (1.0 M solution in THF, 1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 3-4 hours.

-

The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford cis-3-Benzyloxymethylcyclobutanol as a colorless oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of cis-3-Benzyloxymethylcyclobutanol.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) |

| 1 | 3-(Hydroxymethyl)cyclobutanone | Benzyl Bromide, NaH | THF | 0 °C to RT | 12-16 |

| 2 | 3-(Benzyloxymethyl)cyclobutanone | L-Selectride | THF | -78 °C | 3-4 |

Table 2: Product Yield and Purity

| Step | Product | Yield (%) | Purity (%) | Physical State |

| 1 | 3-(Benzyloxymethyl)cyclobutanone | ~85-95 | >97 | Colorless Oil |

| 2 | cis-3-Benzyloxymethylcyclobutanol | >95 | >99 (cis) | Colorless Oil |

Table 3: Stereoselectivity of the Reduction of 3-Benzyloxycyclobutanone [1]

| Reducing Agent | Temperature (°C) | cis : trans Ratio |

| LiAlH₄ | 25 | 93 : 7 |

| LiAlH₄ | 0 | 95 : 5 |

| LiAlH₄ | -78 | 98 : 2 |

| L-Selectride® | -78 | >99 : 1 |

| N-Selectride® | -78 | >99 : 1 |

Note: The data in Table 3 is for the closely related 3-benzyloxycyclobutanone and is expected to be highly representative for 3-(benzyloxymethyl)cyclobutanone due to similar steric and electronic effects.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group manipulation, as illustrated in the diagram below. The initial protection step is necessary to prevent the reduction of the starting material's hydroxyl group in the subsequent step. The stereochemistry of the final product is determined in the final reduction step.

References

The Stereochemistry of 3-Benzyloxymethylcyclobutanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 3-benzyloxymethylcyclobutanol, a valuable building block in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). The precise control of its stereoisomers, cis and trans, is critical for the efficacy and selectivity of the resulting therapeutic agents. This document details the synthesis, stereochemical analysis, and relevant applications of these isomers.

Synthesis of Stereoisomers

The primary route to obtaining the stereoisomers of 3-benzyloxymethylcyclobutanol is through the stereoselective reduction of the precursor, 3-(benzyloxymethyl)cyclobutanone. The choice of reducing agent is the determining factor for the diastereoselectivity of the reaction.

Synthesis of cis-3-Benzyloxymethylcyclobutanol

The cis-isomer is preferentially formed through the use of bulky hydride reducing agents, which approach the carbonyl group from the less sterically hindered face of the cyclobutanone ring. L-Selectride® (lithium tri-sec-butylborohydride) is a highly effective reagent for this transformation, yielding the cis-isomer with high diastereoselectivity.

Synthesis of trans-3-Benzyloxymethylcyclobutanol

The synthesis of the trans-isomer can be achieved through methods that favor the approach of the hydride from the opposite face of the ring compared to the synthesis of the cis-isomer. One common strategy involves a two-step process starting from the cis-isomer, utilizing a Mitsunobu reaction which proceeds with an inversion of stereochemistry at the carbinol center. Alternatively, less bulky reducing agents like sodium borohydride (NaBH₄) can produce mixtures of cis and trans isomers, from which the trans isomer can be isolated.

Quantitative Data on Stereoselective Synthesis

The diastereomeric ratio (d.r.) of the product mixture is highly dependent on the chosen synthetic route and reducing agent.

| Precursor | Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 3-(Benzyloxymethyl)cyclobutanone | L-Selectride® | cis | >95:5 | ~85-90 | [1] |

| 3-(Benzyloxymethyl)cyclobutanone | Sodium Borohydride (NaBH₄) | cis/trans mixture | ~70:30 | >90 | [2] |

| cis-3-Benzyloxymethylcyclobutanol | DEAD, PPh₃, p-nitrobenzoic acid | trans (after hydrolysis) | >95:5 (inversion) | ~60-70 (two steps) | [3] |

Experimental Protocols

Synthesis of 3-(Benzyloxymethyl)cyclobutanone (Precursor)

A detailed protocol for the synthesis of the ketone precursor can be found in the literature, often starting from allyl benzyl ether and dichloroketene in a [2+2] cycloaddition, followed by dechlorination.

Protocol for the Synthesis of cis-3-Benzyloxymethylcyclobutanol

Materials:

-

3-(Benzyloxymethyl)cyclobutanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

30% Hydrogen peroxide solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

L-Selectride® (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and then 30% hydrogen peroxide is carefully added dropwise while cooling in an ice bath to oxidize the borane byproducts.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure cis-3-benzyloxymethylcyclobutanol.[3]

Protocol for the Synthesis of trans-3-Benzyloxymethylcyclobutanol (via Mitsunobu Inversion)

Materials:

-

cis-3-Benzyloxymethylcyclobutanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

p-Nitrobenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a solution of cis-3-benzyloxymethylcyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C, DIAD or DEAD (1.5 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the intermediate trans-p-nitrobenzoate ester.

-

The isolated ester is then hydrolyzed by treatment with a solution of sodium hydroxide in a mixture of THF and water at room temperature.

-

After completion of the hydrolysis, the mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated.

-

The crude product is purified by flash column chromatography to yield pure trans-3-benzyloxymethylcyclobutanol.

Stereochemical Analysis

The differentiation of the cis and trans isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) of the cyclobutane ring protons.

NMR Characterization Data:

| Isomer | Proton NMR (¹H NMR) | Carbon NMR (¹³C NMR) |

| cis | The methine proton of the CH-OH group typically appears as a quintet with a larger coupling constant to the adjacent cis protons. | Distinct chemical shifts for the cyclobutane ring carbons. |

| trans | The methine proton of the CH-OH group shows a different splitting pattern, often a multiplet with smaller coupling constants to the trans protons. | Distinct chemical shifts for the cyclobutane ring carbons, different from the cis isomer. |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be determined from the actual spectra of the synthesized compounds.

Chiral Resolution

For applications requiring enantiomerically pure isomers, chiral resolution of the racemic cis or trans products is necessary. Enzymatic kinetic resolution using lipases is a highly effective method.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 3-benzyloxymethylcyclobutanol (cis or trans)

-

Lipase (e.g., from Candida antarctica B, Novozym 435)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

The racemic alcohol and the lipase are suspended in the anhydrous organic solvent.

-

The acylating agent (e.g., vinyl acetate, 2-3 eq) is added, and the mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).

-

The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration.

-

The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

-

This process yields one enantiomer as the acetate and the other as the unreacted alcohol, both with high enantiomeric excess.[4][5]

Application in Drug Development: PROTACs

cis-3-Benzyloxymethylcyclobutanol is a key linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

Signaling Pathway of PROTAC Action

A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The 3-benzyloxymethylcyclobutanol moiety often forms part of this linker, providing the necessary spatial orientation for the formation of a productive ternary complex between the POI and the E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7][8][9]

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

The stereochemistry of 3-benzyloxymethylcyclobutanol is a critical consideration in its synthesis and application. The ability to selectively produce either the cis or trans isomer, and to resolve these into their constituent enantiomers, provides medicinal chemists with a versatile toolkit for the development of novel therapeutics, most notably in the rapidly advancing field of targeted protein degradation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in this area.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cis-3-Benzyloxymethylcyclobutanol, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of directly published complete spectra for this specific compound, this document compiles predicted data based on the analysis of its structural fragments and comparison with closely related analogs. It also outlines the standard experimental protocols for obtaining such data.

Chemical Structure and Properties

cis-3-Benzyloxymethylcyclobutanol possesses a strained cyclobutane ring, a hydroxyl group, and a benzyloxymethyl substituent in a cis configuration. This stereochemistry is crucial for its application as a building block in the synthesis of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 172324-68-4 |

| Appearance | Predicted to be a light yellow oil |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for cis-3-Benzyloxymethylcyclobutanol. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H (Phenyl group) |

| ~4.50 | s | 2H | -O-CH₂ -Ph |

| ~4.20-4.10 | m | 1H | CH -OH |

| ~3.50 | d | 2H | -CH₂ -O-CH₂-Ph |

| ~2.60-2.50 | m | 1H | CH -CH₂-O- |

| ~2.30-2.15 | m | 2H | Cyclobutane-CH₂ (adjacent to CH-OH) |

| ~1.90-1.75 | m | 2H | Cyclobutane-CH₂ (adjacent to CH-CH₂O) |

| ~1.60 | br s | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.6 | Ar-C H |

| ~73.0 | -O-CH₂ -Ph |

| ~71.0 | -CH₂ -O-CH₂-Ph |

| ~68.0 | CH -OH |

| ~38.0 | CH -CH₂-O- |

| ~33.0 | Cyclobutane-CH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2940, 2860 | Medium | C-H stretch (aliphatic) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 108 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 84 | [C₅H₈O]⁺ (cyclobutanol fragment after loss of benzyloxy group) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of cis-3-Benzyloxymethylcyclobutanol

Materials:

-

cis-3-(Hydroxymethyl)cyclobutanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cis-3-(hydroxymethyl)cyclobutanol in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield cis-3-Benzyloxymethylcyclobutanol.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum with a typical electron energy of 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) will scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like cis-3-Benzyloxymethylcyclobutanol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides the necessary predicted spectroscopic data and standardized experimental protocols to aid researchers in the identification and utilization of cis-3-Benzyloxymethylcyclobutanol. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation.

In-Depth Technical Guide: Unraveling the Properties and Applications of CAS Number 172324-68-4 and its Associated Chemistry

This technical guide provides a comprehensive overview of the chemical properties and applications of the molecule associated with CAS number 172324-68-4. It also addresses a potential ambiguity in the initial query by examining a structurally related and pharmaceutically significant compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Part 1: cis-3-Benzyloxymethylcyclobutanol (CAS 172324-68-4)

The CAS number 172324-68-4 is uniquely assigned to the chemical compound cis-3-Benzyloxymethylcyclobutanol . This molecule is primarily recognized as a versatile building block in organic synthesis. Its distinct cyclobutane structure and the presence of a benzyloxymethyl group make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of cis-3-Benzyloxymethylcyclobutanol is presented in the table below.

| Property | Value |

| CAS Number | 172324-68-4 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (3-(benzyloxymethyl)cyclobutyl)methanol |

| Appearance | Light yellow liquid[1] |

| Purity | ≥ 96% (GC)[1] |

| Boiling Point | 297.2 ± 13.0 °C (Predicted) |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.10 ± 0.40 (Predicted) |

Core Applications in Synthesis

cis-3-Benzyloxymethylcyclobutanol serves as a crucial intermediate in various synthetic endeavors:

-

Pharmaceutical Development : Its primary application lies in serving as a key intermediate for the synthesis of a range of pharmaceuticals. The unique cyclobutane moiety it possesses is a structural motif found in some biologically active compounds, and this building block provides an efficient route to incorporate this feature.[1][2]

-

Organic Synthesis : As a versatile building block, it allows for the efficient construction of complex molecular architectures.[1] The hydroxyl and benzyl-protected hydroxyl groups offer sites for further chemical transformations.

-

PROTAC Linkers : This compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[3]

-

Materials Science : There is potential for its use in the creation of advanced materials like polymers and coatings that require specific thermal and mechanical properties.[2]

-

Biochemical Research : It can be used in studies related to enzyme activity and metabolic pathways.[2]

-

Flavor and Fragrance Industry : Its unique structure makes it a candidate for the development of new flavoring agents and fragrances.[2]

General Synthetic Workflow

The following diagram illustrates the general role of cis-3-Benzyloxymethylcyclobutanol as a building block in a synthetic pathway.

Part 2: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban Intermediate)

It is important to note a distinction from the initial query. The long chemical name provided, Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , corresponds to a different CAS number: 503614-91-3 . This compound is a key intermediate in the synthesis of the well-known anticoagulant drug, Apixaban .[5] Apixaban is a direct Factor Xa inhibitor, which plays a crucial role in the blood coagulation cascade.

Physicochemical Properties of the Apixaban Intermediate

| Property | Value |

| CAS Number | 503614-91-3 |

| Molecular Formula | C₂₇H₂₈N₄O₅ |

| Molecular Weight | 488.54 g/mol |

| IUPAC Name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |

| Appearance | Solid[6] |

| Application | Intermediate in the synthesis of Apixaban[5] |

Experimental Protocol: Synthesis of Apixaban from Key Intermediate

The following is a representative experimental protocol for the synthesis of Apixaban from its ethyl ester intermediate. This process involves hydrolysis of the ester followed by amidation.

Step 1: Hydrolysis of the Ethyl Ester Intermediate

-

To a reaction flask, add 4.88 g (10 mmol) of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (the intermediate with CAS 503614-91-3), 50 ml of THF, and 0.56 g (10 mmol) of KOH.[7]

-

Heat the mixture to 50°C and allow it to react for 3-5 hours.[7]

-

Monitor the reaction progress using LCMS until the starting material is consumed.[7]

-

Cool the reaction mixture to 0-5°C in an ice-water bath.[7]

-

Slowly add 1 mol/L HCl to adjust the pH to approximately 6, leading to the precipitation of the carboxylic acid product.[7]

-

Filter the precipitate and dry it under vacuum at 50°C.[7]

Step 2: Amidation to form Apixaban

-

Add the dried carboxylic acid product to a reaction flask containing 50 ml of CH₂Cl₂ and 1.29 g (10 mmol) of diisopropylethylamine.[7]

-

Cool the mixture to 0-5°C and slowly add 1.08 g (10 mmol) of ethyl chloroformate dropwise to form a mixed anhydride. Maintain the temperature at 0-5°C and react for 3-5 hours.[7]

-

Monitor the reaction by TLC until completion.[7]

-

While maintaining the temperature at 0-5°C, bubble ammonia gas through the reaction mixture.[7]

-

Monitor the amidation reaction by TLC until the mixed anhydride is consumed.[7]

-

Wash the organic layer with water and saturated sodium chloride solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate for 4 hours, filter, and concentrate under reduced pressure to yield the final product, Apixaban. The reported yield for this final step can be as high as 93%.[7]

Synthetic Pathway to Apixaban

The diagram below outlines the key steps in the synthesis of Apixaban from its ethyl ester intermediate.

Biological Context: Mechanism of Action of Apixaban

While the intermediate itself is not biologically active in the same manner as the final drug, it is crucial for the synthesis of Apixaban. Apixaban is a potent, orally bioavailable, reversible, and selective direct inhibitor of Factor Xa. By inhibiting Factor Xa, Apixaban decreases thrombin generation and thrombus formation. This mechanism of action is central to its therapeutic use in preventing and treating thromboembolic diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cphi-online.com [cphi-online.com]

- 6. 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester CAS 503614-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]

The Cyclobutanol Core: A Historical and Technical Guide to its Derivatives in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable component in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it distinct physicochemical properties that are increasingly leveraged by drug designers to achieve improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and history of cyclobutanol derivatives, detailing key synthetic methodologies, quantitative data, and their application in drug development, with a focus on their role as modulators of critical signaling pathways.

I. A Historical Perspective: The Emergence of the Four-Membered Ring

The journey of cyclobutanol and its derivatives is intertwined with the development of synthetic organic chemistry and the understanding of strained ring systems. While cyclobutane itself was first synthesized in 1907, the path to its functionalized derivatives involved overcoming the challenges associated with constructing a strained four-membered ring.[1]

Early investigations into the synthesis of cyclobutanol derivatives were marked by landmark reactions that provided the first entries into this class of compounds. These methods, while historically significant, often involved harsh conditions and offered limited substrate scope.

Seminal Discoveries

One of the earliest methods to access the cyclobutane ring was the Demjanov rearrangement , first reported by Russian chemist Nikolai Demjanov in 1903. This reaction involves the diazotization of a primary amine, which can lead to ring expansion or contraction. For instance, the treatment of aminomethylcyclopropane with nitrous acid can yield cyclobutanol.[2][3]

Another foundational method is the Paterno-Büchi reaction , discovered by Emanuele Paternò and George Büchi. This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene yields an oxetane, which can be a precursor to cyclobutanol derivatives. The reaction, first reported in 1909, provides a direct route to the four-membered heterocyclic core.[1][4]

The reduction of cyclobutanone to cyclobutanol also represents a fundamental transformation in the history of cyclobutane chemistry. Early methods for the synthesis of cyclobutanone itself were challenging, but its successful preparation opened the door to a wide range of cyclobutanol derivatives.

II. Synthetic Methodologies: From Classic Rearrangements to Modern Catalysis

The synthesis of cyclobutanol derivatives has evolved significantly from the early, often low-yielding methods. Modern organic synthesis offers a diverse toolbox of reactions that allow for the efficient and stereoselective construction of the cyclobutanol core, often with a high degree of functional group tolerance.

A. Classical Synthetic Routes

1. Demjanov Rearrangement: This reaction typically involves the treatment of a primary amine, such as aminomethylcyclopropane or cyclobutylamine, with nitrous acid to generate a diazonium salt. The subsequent loss of nitrogen gas leads to a carbocation that can undergo rearrangement to form cyclobutanol.[2][3]

2. Paterno-Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane. The oxetane ring can then be opened under various conditions to yield substituted cyclobutane derivatives.[1][4]

3. Acid-Catalyzed Rearrangement of Cyclopropylmethanol: A reliable method for the preparation of cyclobutanol involves the acid-catalyzed rearrangement of cyclopropylmethanol. Refluxing cyclopropylmethanol with aqueous hydrochloric acid leads to the formation of cyclobutanol, which can be isolated by distillation.[5][6]

B. Modern Synthetic Methods

1. Reduction of Cyclobutanones: The reduction of cyclobutanones is a straightforward and widely used method for the synthesis of cyclobutanols. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity.

2. [2+2] Cycloaddition Reactions: Modern variations of the [2+2] cycloaddition, often employing photochemistry or transition metal catalysis, provide efficient routes to functionalized cyclobutanes that can be converted to cyclobutanol derivatives.

3. Ring Expansion of Cyclopropanes: Various methods for the one-carbon ring expansion of cyclopropane derivatives continue to be developed, offering novel pathways to the cyclobutane core.

III. Quantitative Data and Physicochemical Properties

The utility of cyclobutanol derivatives in drug discovery is closely linked to their specific physicochemical properties. The rigid, puckered conformation of the cyclobutane ring can be used to orient substituents in a well-defined three-dimensional space, influencing binding affinity and metabolic stability.[7][8]

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [9] |

| Molecular Weight | 72.11 g/mol | [9] |

| Boiling Point | 123-125 °C | [10] |

| Density | 0.922 g/mL at 25 °C | [10] |

| Refractive Index | 1.435 | [10] |

Table 1: Physicochemical Properties of Cyclobutanol

| Reaction | Substrate | Product | Yield (%) | Reference |

| Acid-catalyzed Rearrangement | Cyclopropylmethanol | Cyclobutanol | 57 | [6] |

| Reduction | Cyclobutanone | Cyclobutanol | >95 (typical) | [11] |

Table 2: Selected Synthetic Yields for Cyclobutanol

Spectroscopic Data of Cyclobutanol

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.15 (quint, 1H), 2.30-2.15 (m, 2H), 2.05-1.90 (m, 2H), 1.75-1.60 (m, 1H), 1.55-1.40 (m, 1H), 1.80 (br s, 1H, OH).[9]

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 68.0, 33.5, 13.2.[12]

-

IR (neat, cm⁻¹): 3330 (br, O-H), 2970, 2930, 1450, 1310, 1070, 980.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement of Cyclopropylmethanol[6]

-

Materials:

-

Cyclopropylmethanol

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Hydroxide

-

Sodium Bicarbonate

-

Sodium Chloride

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

-

The reaction mixture is stirred and refluxed for 3 hours.

-

The mixture is allowed to cool to room temperature and then cooled in an ice bath.

-

To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete neutralization.

-

The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

-

The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The crude product, a mixture of cyclobutanol and 3-buten-1-ol, is purified by fractional distillation to yield pure cyclobutanol (bp 122-124 °C). The typical yield is around 57%.

-

Caption: Workflow for the synthesis of cyclobutanol from cyclopropylmethanol.

Protocol 2: Reduction of Cyclobutanone to Cyclobutanol[11]

-

Materials:

-

Cyclobutanone

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

A solution of cyclobutanone in methanol is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Water is carefully added to quench the excess NaBH₄.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclobutanol. The yield is typically quantitative.

-

Caption: Experimental workflow for the reduction of cyclobutanone.

V. Cyclobutanol Derivatives in Drug Discovery: Modulating Signaling Pathways

The unique structural features of the cyclobutane ring have made it an attractive scaffold in drug design. Its conformational rigidity can pre-organize pharmacophoric groups, leading to enhanced binding affinity and reduced entropic penalties upon binding to a biological target.[7][8] This has been successfully applied in the development of inhibitors for several important signaling pathways.

A. Tankyrase Inhibitors and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Its dysregulation is implicated in various cancers. Tankyrases (TNKS1 and TNKS2) are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases stabilizes Axin, leading to the degradation of β-catenin and downregulation of Wnt signaling.[5][13]

Several potent and selective tankyrase inhibitors incorporate a cyclobutane moiety. The cyclobutane ring in these inhibitors often serves to position key pharmacophoric groups in the optimal orientation for binding to the adenosine-binding pocket of the tankyrase enzyme.[13]

Caption: Inhibition of Wnt signaling by a cyclobutane-containing tankyrase inhibitor.

B. RORγt Inverse Agonists and Th17 Cell Differentiation

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells play a critical role in autoimmune diseases by producing pro-inflammatory cytokines such as IL-17. Inverse agonists of RORγt can suppress Th17 cell differentiation and are therefore attractive therapeutic agents.[14][15]

The cyclobutane scaffold has been incorporated into RORγt inverse agonists to provide a rigid core that orients key functional groups for optimal interaction with the ligand-binding domain of the receptor. This conformational constraint can lead to improved potency and selectivity.[14][15] The mechanism of inverse agonism often involves the destabilization of the active conformation of the receptor, preventing the recruitment of coactivators necessary for gene transcription.[6][14]

References

- 1. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paterno-Buchi Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. mdpi.com [mdpi.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cyclobutanol | CymitQuimica [cymitquimica.com]

- 11. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclobutanol(2919-23-5) 13C NMR [m.chemicalbook.com]

- 13. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]

- 14. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Constrained World of Cyclobutane: A Technical Guide to Ring Strain and Reactivity for Researchers and Drug Development Professionals

An in-depth exploration of the unique chemical properties of cyclobutane, focusing on the impact of its inherent ring strain on reactivity and its strategic application in medicinal chemistry. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their scientific endeavors.

The Energetic Burden of a Four-Membered Ring: Understanding Cyclobutane's Strain

Cyclobutane, a seemingly simple cycloalkane, exists in a state of significant energetic strain. This "ring strain" is a consequence of its constrained four-membered ring structure, which deviates substantially from the ideal tetrahedral geometry of sp³-hybridized carbon atoms. The total ring strain of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a value only slightly less than that of the highly reactive cyclopropane.[1][2][3][4] This inherent instability is the primary driver of cyclobutane's unique reactivity and makes it a fascinating, albeit challenging, scaffold for chemical synthesis.

The total ring strain in cyclobutane arises from two main contributions:

-

Angle Strain: In a planar square geometry, the internal C-C-C bond angles would be 90°.[5][6][7] This is a significant deviation from the ideal 109.5° angle for tetrahedral carbons, leading to inefficient orbital overlap and increased potential energy.[1][6][8]

-

Torsional Strain: A planar cyclobutane would force all eight C-H bonds into an eclipsed conformation, resulting in substantial steric repulsion between adjacent hydrogen atoms.[1][5][7]

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][5][9][10] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of about 25°.[1][5] This puckering slightly reduces the torsional strain by moving the C-H bonds away from a perfectly eclipsed arrangement. However, this conformational change comes at the cost of a slight increase in angle strain, with the C-C-C bond angles decreasing further to approximately 88°.[1][3][5][10] Despite this, the energy gained from reducing torsional strain outweighs the increased angle strain, making the puckered conformation the most stable form of cyclobutane.

Quantitative Data Summary: Cycloalkane Strain Parameters

The following table summarizes key quantitative data related to the strain in cyclobutane and other small cycloalkanes for comparative analysis.

| Parameter | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Total Strain Energy (kcal/mol) | ~27.6 - 29 | ~26.3 | ~6.5 - 7.4 | ~0 - 1.3 |

| Strain Energy per CH₂ Group (kcal/mol) | ~9.2 | ~6.6 | ~1.3 | ~0 |

| C-C-C Bond Angle | 60° (planar) | ~88° (puckered) | ~105° (envelope) | ~111° (chair) |

| Conformation | Planar | Puckered ("Butterfly") | Envelope/Twist | Chair |

Data compiled from multiple sources, including[1][3][4][11][12][13][14].

Harnessing Strain: The Reactivity of Cyclobutane Compounds

The high ring strain of cyclobutane makes it significantly more reactive than its acyclic counterpart, butane, and larger cycloalkanes like cyclohexane.[15][16] Reactions that lead to the opening of the four-membered ring are energetically favorable as they relieve the inherent strain. This enhanced reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures.

Ring-Opening Reactions

A hallmark of cyclobutane chemistry is its propensity to undergo ring-opening reactions under various conditions.

-

Thermal Ring Opening: At elevated temperatures (above 500 °C), cyclobutane undergoes thermal decomposition, primarily yielding two molecules of ethylene.[17] This reaction proceeds through a diradical intermediate. The kinetics of this unimolecular reaction have been studied, showing a curved Arrhenius plot at higher temperatures.[17]

-

Catalytic Hydrogenation: Similar to cyclopropane, cyclobutane can be hydrogenated to butane in the presence of catalysts like nickel (Ni) or platinum (Pt), although the reaction is less facile than for cyclopropane.[15][18][19] The release of strain energy makes the hydrogenation of cyclobutane an exothermic process.

-

Nucleophilic and Electrophilic Ring Opening: While unsubstituted cyclobutane is relatively inert to nucleophiles and electrophiles, the introduction of activating groups, such as donor-acceptor substituents, can facilitate ring-opening reactions. For example, donor-acceptor cyclobutanes can undergo Friedel-Crafts-type reactions with electron-rich arenes in the presence of a Lewis acid like AlCl₃, leading to ring-opened products.[20][21]

Cycloaddition Reactions

[2+2] cycloaddition reactions are a primary method for the synthesis of cyclobutane rings. These reactions involve the combination of two double-bonded species to form a four-membered ring.

-

Photochemical [2+2] Cycloaddition: This is a classic method for forming cyclobutane rings, often initiated by UV light.[7] The reaction typically proceeds through a triplet excited state and can be used to dimerize alkenes. The stereochemistry of the resulting cyclobutane is influenced by the reaction conditions and the nature of the starting materials.

-

Ketene Cycloadditions: Ketenes react readily with alkenes to form cyclobutanones. These reactions are often promoted by Lewis acids and can exhibit high diastereoselectivity.

Cyclobutane in Drug Discovery and Development: A Scaffold for Innovation

The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly attractive scaffold in medicinal chemistry.[2][8][10][22] Incorporating a cyclobutane moiety into a drug molecule can offer several advantages, including:

-

Conformational Restriction: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[2][10][22][23]

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[2][10]

-

Improved Pharmacokinetic Properties: The introduction of a cyclobutane ring can favorably influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][22]

-

Novelty and Patentability: The use of the cyclobutane scaffold can lead to novel chemical entities with unique biological activities, providing new intellectual property opportunities.

Case Studies of Cyclobutane-Containing Drugs

Several successful drugs incorporate a cyclobutane ring, highlighting its therapeutic potential.

Carboplatin is a second-generation platinum-based chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[4][7] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a different toxicity profile with reduced nephrotoxicity.

Mechanism of Action: Carboplatin acts as a DNA alkylating agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent cross-links with DNA, primarily at the N7 position of guanine bases. These DNA adducts inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Experimental Workflow: In Vivo Xenograft Study with Carboplatin

Caption: A typical workflow for evaluating the efficacy of carboplatin in a mouse xenograft model.

Boceprevir is a direct-acting antiviral drug used for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[11][24] It contains a cyclobutylmethyl group that contributes to its binding affinity for the viral protease.

Mechanism of Action: Boceprevir is a potent and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][3][9][11] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for replication. Boceprevir mimics the substrate of the NS3/4A protease and forms a covalent, yet reversible, bond with the active site serine residue, thereby blocking the protease's activity and inhibiting viral replication.[1][9]

Signaling Pathway: Boceprevir Inhibition of HCV NS3/4A Protease

References

- 1. benchchem.com [benchchem.com]

- 2. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 5. [2 + 2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06098E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. benchchem.com [benchchem.com]

- 16. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]

- 17. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Gaseous cyclobutane isomerizes to butadiene in a first order process which has `k` value at `153^(@)C` of `3.3 xx 10^(-4) s^(-1)`. How many minutes would it take for the isomerization to proceeds `40%` to completion at this temperature ? [allen.in]

- 23. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]

- 24. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to 3-(phenylmethoxymethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(phenylmethoxymethyl)cyclobutan-1-ol, a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. While extensive research on this specific molecule is limited, this document consolidates available physicochemical data and presents detailed, representative experimental protocols for its synthesis and characterization. The guide also discusses the broader significance of cyclobutane moieties in drug discovery, particularly in the context of modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), to highlight the potential applications and areas for future investigation of this compound.

Introduction

Cyclobutane scaffolds are increasingly recognized for their valuable role in drug discovery. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which is advantageous for optimizing interactions with biological targets.

The subject of this guide, 3-(phenylmethoxymethyl)cyclobutan-1-ol, also known by its synonym 3-(benzyloxy)cyclobutanol, incorporates this valuable cyclobutane core. While specific biological activities for this compound are not yet documented in publicly available literature, structurally related molecules have emerged as important components in novel therapeutic agents. For instance, certain substituted cyclobutane derivatives are utilized as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker component is crucial for the efficacy of a PROTAC, and the defined geometry of cyclobutane rings can be exploited in rational linker design. Given this context, 3-(phenylmethoxymethyl)cyclobutan-1-ol represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

This guide serves as a foundational resource, providing key data and generalized methodologies to facilitate further research and development involving 3-(phenylmethoxymethyl)cyclobutan-1-ol.

Physicochemical and Spectroscopic Data

Quantitative and identifying data for 3-(phenylmethoxymethyl)cyclobutan-1-ol are summarized in the table below. It is important to note that some of this information is derived from chemical supplier databases and computational predictions, as extensive experimental characterization has not been published.

| Property | Value |

| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-ol |

| Synonyms | 3-(Benzyloxy)cyclobutanol |

| CAS Number | 100058-61-5 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless liquid |

| Predicted XlogP | 1.5 |

| Predicted H-Bond Donor Count | 1 |

| Predicted H-Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 3 |

| IR Spectroscopy (Predicted) | Broad O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), sp³ C-H stretch (~2850-3000 cm⁻¹), aromatic C-H and C=C bands.[1][2][3][4][5] |

| ¹H NMR (Predicted) | Signals for aromatic protons (~7.2-7.4 ppm), benzylic CH₂ (~4.5 ppm), cyclobutane ring protons, and hydroxyl proton.[1][3][5][6][7][8] |

| ¹³C NMR (Predicted) | Signals for aromatic carbons, benzylic carbon, and cyclobutane ring carbons (including one attached to the hydroxyl group, ~60-75 ppm).[6][7][9] |

Experimental Protocols

Due to the absence of published, peer-reviewed experimental procedures for the synthesis and detailed characterization of 3-(phenylmethoxymethyl)cyclobutan-1-ol, the following protocols are provided as representative methods based on established organic chemistry principles.

Representative Synthesis: Reduction of 3-(Benzyloxy)cyclobutan-1-one

The synthesis of 3-(phenylmethoxymethyl)cyclobutan-1-ol can be plausibly achieved through the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutan-1-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[10][11][12][13][14]

Reaction Scheme:

Materials and Equipment:

-

3-(Benzyloxy)cyclobutan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(phenylmethoxymethyl)cyclobutan-1-ol.

Representative Characterization Protocol

The identity and purity of the synthesized 3-(phenylmethoxymethyl)cyclobutan-1-ol should be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][6][7][8][9]

-

¹H NMR: Dissolve a sample in deuterated chloroform (CDCl₃). Expected signals would include a multiplet for the aromatic protons, a singlet for the benzylic protons, and multiplets for the cyclobutane ring protons. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Signals corresponding to the aromatic carbons, the benzylic carbon, and the sp³-hybridized carbons of the cyclobutane ring are expected.

2. Infrared (IR) Spectroscopy: [1][2][3][4][5]

-

Acquire an IR spectrum of the neat liquid. Key characteristic peaks to observe are a broad O-H stretching band around 3300-3400 cm⁻¹, C-O stretching absorption, and peaks corresponding to the aromatic ring and aliphatic C-H bonds.

3. Mass Spectrometry (MS): [15][16][17][18][19]

-

Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by 3-(phenylmethoxymethyl)cyclobutan-1-ol. Research into this compound and its derivatives would be necessary to elucidate any potential pharmacological effects. Given the interest in related structures as PROTAC linkers, a primary area of investigation could be its utility in the synthesis of novel protein degraders.

Visualized Workflows

As no specific signaling pathways for this compound have been identified, a generalized workflow for the synthesis and characterization of a chemical compound like 3-(phenylmethoxymethyl)cyclobutan-1-ol is presented below.

References

- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. azom.com [azom.com]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 18. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to cis-3-Benzyloxymethylcyclobutanol: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-3-Benzyloxymethylcyclobutanol, a critical building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, a detailed, representative synthetic protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs), complete with a visualization of the pertinent biological pathway.

Core Data Presentation

The fundamental physicochemical properties of cis-3-Benzyloxymethylcyclobutanol are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 172324-68-4 |

| Appearance | Light yellow liquid |

| IUPAC Name | (cis-3-(benzyloxymethyl)cyclobutanol) |

Experimental Protocols

While specific proprietary synthesis methods may vary, a general and scientifically sound approach for the preparation of cis-3-Benzyloxymethylcyclobutanol involves the selective monobenzylation of a suitable precursor, such as cis-1,3-cyclobutanedimethanol. The following protocol is a representative example based on established chemical principles.

Objective: To synthesize cis-3-Benzyloxymethylcyclobutanol via selective monobenzylation of cis-1,3-cyclobutanedimethanol.

Materials:

-

cis-1,3-cyclobutanedimethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI, optional catalyst)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cis-1,3-cyclobutanedimethanol (1.0 equivalent). Dissolve the diol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution. If desired, a catalytic amount of TBAI can be added to facilitate the reaction. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure cis-3-Benzyloxymethylcyclobutanol.

Application in PROTAC-Mediated Protein Degradation

cis-3-Benzyloxymethylcyclobutanol is a valuable linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.